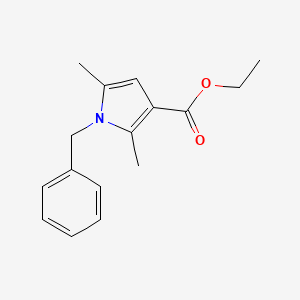

ethyl 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-benzyl-2,5-dimethylpyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2/c1-4-19-16(18)15-10-12(2)17(13(15)3)11-14-8-6-5-7-9-14/h5-10H,4,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTRWPGXOJALRSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=C1)C)CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylate typically involves the reaction of 2,5-dimethylpyrrole with benzyl bromide in the presence of a base, followed by esterification with ethyl chloroformate. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Major products formed from these reactions include pyrrole-3-carboxylic acids, alcohol derivatives, and substituted pyrroles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Ethyl 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the development of novel compounds with potential applications in pharmaceuticals and agrochemicals .

Biological Applications

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Escherichia coli | 12.5 |

| Bacillus subtilis | 3.12 |

These findings indicate that the compound exhibits significant antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

In vitro assays have also been conducted to assess the anticancer effects of this compound on human cancer cell lines. The results are presented in the following table:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

The data indicates a dose-dependent cytotoxic effect, highlighting its potential for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

The Structure-Activity Relationship (SAR) analysis is vital for designing more effective derivatives of this compound. Variations in substituents on the benzyl group or modifications at the carboxylate position can lead to compounds with enhanced biological activity .

Summary of Research Findings

Recent literature emphasizes the optimization of molecular structures in pyrrole derivatives to enhance their biological activities. Modifications can significantly improve potency and selectivity against specific pathogens or cancer cell lines .

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Substituent Variations at the N1 Position

The N1 substituent significantly influences electronic, steric, and biological properties. Key analogs include:

Key Observations :

- Lipophilicity : The benzyl and trimethoxybenzyl groups (in D-03) increase hydrophobicity, favoring blood-brain barrier penetration, whereas carboxylic acid derivatives (e.g., CAS 923768-61-0) are more polar .

- Synthetic Flexibility : The ethyl ester in the target compound allows for further derivatization (e.g., hydrolysis to carboxylic acids) compared to pre-formed carboxamides or acids .

Biological Activity

Ethyl 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C13H15N and a molecular weight of approximately 215.27 g/mol. Its structure features a pyrrole ring, which is known for its presence in various natural products and pharmaceuticals, contributing to its potential biological activities.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in microbial growth, showcasing antimicrobial properties. This mechanism is crucial for its potential use in treating infections caused by resistant strains of bacteria.

- Receptor Modulation : It can modulate receptor activity, influencing various signaling pathways that affect cellular functions and viability.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties . It has been shown to inhibit the growth of several bacterial strains, making it a candidate for further development as an antibacterial agent. The compound's effectiveness against resistant bacteria highlights its potential role in addressing the growing issue of antibiotic resistance.

Anticancer Activity

Research has also explored the anticancer properties of this compound. In vitro studies using human lung adenocarcinoma cells (A549) revealed that it can reduce cell viability significantly. For instance, at a concentration of 100 µM, the compound demonstrated cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin .

| Compound | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| This compound | A549 (Lung Cancer) | 100 | 66 |

| Cisplatin | A549 (Lung Cancer) | 100 | 58 |

This table illustrates the comparative efficacy of this compound against cancer cells.

Cytotoxicity Studies

Further investigations into cytotoxicity revealed that while the compound effectively reduces viability in cancerous cells, it also exhibits moderate toxicity towards non-cancerous cells (HSAEC1-KT), suggesting a need for careful consideration in therapeutic applications .

Case Studies

A notable case study involved the synthesis of various derivatives based on this compound. These derivatives were tested for their biological activity against different cancer cell lines and bacteria. The findings indicated that modifications to the pyrrole structure could enhance or diminish biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing ethyl 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylate?

- Methodology : The synthesis typically involves multi-step reactions, such as condensation of substituted pyrrole precursors with benzyl halides. For example, analogous compounds (e.g., ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate) are synthesized via nucleophilic substitution or coupling reactions under inert conditions . Key steps include refluxing in anhydrous solvents (e.g., DMF or THF) with catalysts like KCO, followed by purification via column chromatography .

- Critical Parameters : Reaction temperature (80–120°C), stoichiometric ratios (1:1.2 for nucleophilic agents), and exclusion of moisture to prevent side reactions .

Q. How can spectroscopic methods (NMR, IR, MS) confirm the structure of this compound?

- Approach :

- 1H NMR : Characteristic peaks include pyrrole protons (δ 6.2–6.8 ppm), benzyl aromatic protons (δ 7.2–7.5 ppm), and ester methyl groups (δ 1.2–1.4 ppm) .

- IR : Ester carbonyl stretching (~1700 cm) and pyrrole C-N stretching (~1480 cm) .

- MS : Molecular ion peaks (e.g., m/z 229.28 for the free acid derivative) and fragmentation patterns validate the backbone .

- Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities .

Q. What are the solubility and stability considerations for this compound under experimental conditions?

- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and moderately in dichloromethane. Insoluble in water due to the hydrophobic benzyl and ester groups .

- Stability : Degrades under prolonged UV exposure or acidic/alkaline conditions. Store in dark, airtight containers at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT, reaction path searching) optimize the synthesis pathway?

- Method : Use quantum chemical calculations (e.g., Gaussian 09) to model reaction intermediates and transition states. ICReDD’s approach combines reaction path searches with experimental validation to identify optimal conditions (e.g., solvent polarity, catalyst efficiency) .

- Case Study : For similar pyrrole derivatives, computational screening reduced reaction optimization time by 40% by predicting activation energies and regioselectivity .

Q. How to address contradictions in spectral data during structural elucidation?

- Resolution Strategy :

- Cross-validate NMR assignments with 2D techniques (COSY, HSQC) .

- Use X-ray crystallography (as in ) to resolve ambiguities in proton environments or stereochemistry.

- Replicate synthesis under controlled conditions to rule out impurities .

Q. What methodologies assess ecological impact when toxicity data is unavailable?

- Proxies : Apply read-across models using structurally related compounds (e.g., logP, biodegradability) .

- Experimental : Use in silico tools (EPI Suite) to predict bioaccumulation (BCF) and aquatic toxicity (LC50) .

Q. How to design factorial experiments for optimizing reaction yield?

- Design : Use a 2 factorial design to test variables like temperature (100–140°C), catalyst loading (5–15 mol%), and solvent polarity (THF vs. DMF). Analyze interactions via ANOVA .

- Example : A study on pyrrole carboxylates achieved 85% yield by optimizing catalyst (Pd/C) and solvent (DMF) through iterative factorial trials .

Q. What crystallographic parameters are critical for confirming molecular conformation?

- Key Data :

- Unit Cell Dimensions : Monoclinic systems (e.g., a = 10.2 Å, b = 12.5 Å) .

- Hydrogen Bonding : Intermolecular bonds (e.g., O-H···O) stabilize crystal packing .

- Torsion Angles : Confirm steric effects of benzyl and methyl groups on pyrrole planarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.